Tellurium nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

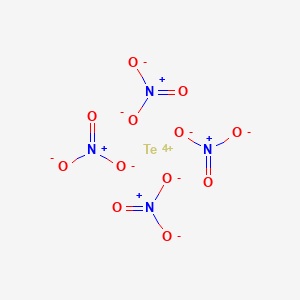

N4O12Te |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

tellurium(4+);tetranitrate |

InChI |

InChI=1S/4NO3.Te/c4*2-1(3)4;/q4*-1;+4 |

InChI Key |

KOAWTVIDJHUBMF-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Te+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tellurium Nitrate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium, a metalloid in the chalcogen group, exhibits a diverse and complex chemistry, forming a variety of inorganic and organometallic compounds. Among its inorganic derivatives, tellurium nitrate (B79036) presents a subject of interest due to its role as a potential precursor in the synthesis of other tellurium-containing materials. This technical guide provides a comprehensive overview of the chemical formula and structural characteristics of tellurium nitrate, with a particular focus on the crystallographically characterized basic this compound. The information is curated to be a valuable resource for professionals in research, chemical synthesis, and materials science.

Chemical Formula and Nomenclature

The nomenclature surrounding this compound can refer to more than one distinct compound. The two primary forms identified in the literature are:

-

Tellurium(IV) Nitrate : This compound has the chemical formula Te(NO₃)₄ .[1][2][3] It is described as a white crystalline solid that is highly soluble in water and possesses strong oxidizing properties.[2]

-

Basic this compound : This is a more complex structure with the chemical formula Te₂O₄·HNO₃ .[4] Its structure has been elucidated through single-crystal X-ray diffraction, providing detailed insights into its atomic arrangement.

Physicochemical Properties

A summary of the key physicochemical properties of Tellurium(IV) Nitrate is presented in the table below. It is important to note that much of this data is computed, and experimentally verified values are scarce in publicly available literature.

| Property | Value | Source |

| Molecular Formula | N₄O₁₂Te | [3][5] |

| Molecular Weight | 375.6 g/mol | [5] |

| Appearance | White crystalline solid | [2] |

| Solubility | Highly soluble in water | [2] |

| CAS Number | 64535-94-0 | [2] |

| IUPAC Name | (trinitrooxy-λ⁴-tellanyl) nitrate | [5] |

Structural Elucidation

Tellurium(IV) Nitrate (Te(NO₃)₄)

Basic this compound (Te₂O₄·HNO₃)

The crystal structure of basic this compound has been determined and provides a clear example of the complex coordination chemistry of tellurium.[4]

The fundamental structure is a three-dimensional network of tellurium and oxygen atoms. Within this network, the coordination around the tellurium atoms is a key feature. Each tellurium atom is coordinated by four oxygen atoms at shorter distances (ranging from 1.88 Å to 2.16 Å) and three oxygen atoms at longer distances (between 2.8 Å and 2.9 Å).[4] The arrangement of the four more closely bonded oxygen atoms around a tellurium atom approximates a trigonal bipyramidal geometry, with two equatorial and two axial positions occupied.[4]

These tellurium-oxygen polyhedra are linked into a puckered, two-dimensional network. Distorted double oxygen bridges connect tellurium atoms, and these units are further linked by single oxygen bridges.[4] The nitrate groups are situated between these tellurium-oxygen layers and are hydrogen-bonded to one of the bridging oxygen atoms, with an O···O distance of 2.75 Å.[4] The shortest distance between two tellurium atoms is 3.27 Å.[4]

The relationship between the tellurium-oxygen network and the nitrate groups can be visualized as a layered structure where the nitrate ions are intercalated within the tellurium oxide framework.

Experimental Protocols

Synthesis of this compound Compounds

The synthesis of this compound compounds is primarily achieved through the reaction of elemental tellurium with nitric acid. However, the specific product obtained can be influenced by the reaction conditions.

General Reaction of Tellurium with Nitric Acid:

The reaction of elemental tellurium powder with nitric acid (HNO₃) is an oxidation-reduction process. The tellurium is oxidized, while the nitric acid is reduced, often producing nitrogen oxides (NOx) as gaseous byproducts.[6] The primary solid product of this reaction is typically tellurium dioxide (TeO₂) or tellurous acid (H₂TeO₃), not a simple this compound.[6][7]

Te(s) + 4HNO₃(aq) → TeO₂(s) + 4NO₂(g) + 2H₂O(l)

Synthesis of Basic this compound (Te₂O₄·HNO₃):

While a detailed, step-by-step protocol for the synthesis of pure, crystalline basic this compound is not extensively documented in recent literature, older methods describe its formation from the reaction of tellurium with concentrated nitric acid. The formation of the basic nitrate likely occurs under specific concentration and temperature conditions that favor the incorporation of both oxide and nitrate functionalities into the crystal lattice.

A Conceptual Experimental Workflow for Synthesis and Characterization:

The following diagram outlines a logical workflow for the synthesis and characterization of this compound compounds based on available information.

Biological Signaling and Applications

Currently, there is no evidence in the scientific literature to suggest a role for this compound in biological signaling pathways. The biological effects of tellurium are generally associated with its oxyanions, such as tellurite (B1196480) (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻), or with specific organotellurium compounds.[8][9][10] These compounds are known to exert toxicity through mechanisms such as oxidative stress and interaction with thiol-containing enzymes.[8][11]

The primary application of this compound is in chemical research and as a precursor for the synthesis of other tellurium-containing materials, such as tellurium nanoparticles.[2]

Conclusion

This compound is a term that primarily encompasses tellurium(IV) nitrate, Te(NO₃)₄, and basic this compound, Te₂O₄·HNO₃. While the former is described as a simple inorganic salt, its detailed structural characterization remains elusive. In contrast, the crystal structure of basic this compound has been determined, revealing a complex and interesting tellurium-oxygen framework with intercalated nitrate ions. The synthesis of these compounds involves the oxidative reaction of tellurium with nitric acid, with the specific product being dependent on the reaction conditions. There is no known role for this compound in biological signaling. This guide provides a foundational understanding of the chemical formula and structure of this compound, intended to support further research and development in materials science and inorganic chemistry.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (Te(NO3)4), (T-4)-|lookchem [lookchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound (Te(NO3)4), (T-4)- | N4O12Te | CID 89083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tellurium: an element with great biological potency and potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. redalyc.org [redalyc.org]

- 11. scielo.br [scielo.br]

Technical Guide: Physicochemical Properties of Tellurium(IV) Nitrate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this technical guide is based on currently available scientific literature and commercial sources. It is intended for research and informational purposes only. Tellurium compounds are toxic and should be handled with appropriate safety precautions by trained personnel.

Introduction

Tellurium, a metalloid in the chalcogen group, exhibits a diverse and complex chemistry.[1] Its compounds, including tellurium(IV) nitrate (B79036), are of interest for their potential applications in various fields, from materials science to organic synthesis.[2][3] This document provides a comprehensive overview of the known physical and chemical properties of tellurium(IV) nitrate (Te(NO3)4).

It is important to note a distinction found within the scientific literature. While commercial suppliers list "Tellurium(IV) nitrate" with the chemical formula Te(NO3)4, detailed experimental studies and characterizations are predominantly available for a related but structurally different compound known as "basic tellurium nitrate" (Te2O4·HNO3). This guide will address both entities, clearly delineating the available data for each.

Tellurium(IV) Nitrate (Te(NO3)4)

Tellurium(IV) nitrate is commercially available and is generally described as a water-soluble crystalline solid.[4] It serves as a source of tellurium for applications compatible with nitrates and acidic conditions.[4]

Physical Properties

Quantitative data on the physical properties of pure, anhydrous Tellurium(IV) nitrate is limited in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | N4O12Te | [5][6] |

| Molecular Weight | 377.635 g/mol | [5] |

| Appearance | White crystalline solid/powder | [4] |

| Solubility | Highly soluble in water | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Chemical Properties and Reactivity

Tellurium(IV) nitrate is characterized as a strong oxidizing agent.[4] Nitrate compounds, in general, can form flammable mixtures when combined with hydrocarbons.[4] The reactivity of Te(NO3)4 is expected to be dominated by the +4 oxidation state of tellurium and the oxidizing nature of the nitrate ions. Tellurium in the +4 oxidation state is the most common.[1]

Basic this compound (Te2O4·HNO3)

In contrast to the simple tetranitrate, basic this compound has been the subject of more detailed structural and thermal analysis in academic research. It is a distinct chemical entity with a more complex structure.

Experimental Protocols

Note: Detailed, step-by-step synthesis protocols for pure, anhydrous Te(NO3)4 are not well-documented in the reviewed scientific literature. The following provides a general overview of synthetic approaches for related tellurium compounds.

The synthesis of organotellurium compounds often involves the reaction of organotellurium(IV) dihalides with silver nitrate in an aqueous medium.[9] For instance, µ-oxo-bis[1-nitrato-1,1-diethyltellurium(IV)] can be synthesized by reacting (C2H5)2TeI2 with silver nitrate.[9] The synthesis of anhydrous metal nitrates, such as for thorium(IV), can be a complex process requiring specific drying agents to remove coordinated water.[10]

A general workflow for the synthesis and characterization of inorganic tellurium compounds can be conceptualized as follows:

Caption: General workflow for the synthesis and characterization of inorganic tellurium compounds.

Data Presentation

The following table summarizes the available quantitative data for basic this compound.

| Property | Value | Source(s) |

| Molecular Formula | Te2O4·HNO3 | - |

| Molecular Weight | 382.21 g/mol | [11] |

| Crystal System | Orthorhombic | - |

| Space Group | Pnma | - |

| Lattice Parameters | a = 14.607 Å, b = 8.801 Å, c = 4.4633 Å | - |

Mandatory Visualizations

As detailed information on signaling pathways involving this compound is not available, a logical diagram illustrating a potential application in nanoparticle synthesis is provided below. This compound can serve as a precursor for the synthesis of tellurium nanoparticles.[12]

Caption: Conceptual workflow for the synthesis of tellurium nanoparticles using Te(NO3)4 as a precursor.

Summary and Future Outlook

Tellurium(IV) nitrate (Te(NO3)4) is a commercially available compound with potential as an oxidizing agent and a precursor in materials synthesis. However, a comprehensive understanding of its physicochemical properties is hindered by the limited availability of detailed experimental data in the peer-reviewed scientific literature. The closely related "basic this compound" is better characterized, particularly in terms of its crystal structure.

Future research should focus on the unambiguous synthesis and isolation of pure, anhydrous Te(NO3)4, followed by a thorough characterization of its physical and chemical properties. Detailed studies on its reactivity, thermal stability, and potential applications would be of significant value to the scientific community. Such research will help to clarify the existing discrepancies in the literature and unlock the full potential of this intriguing tellurium compound.

References

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Tellurium: a maverick among the chalcogens - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00434E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. This compound (Te(NO3)4), (T-4)-|lookchem [lookchem.com]

- 6. This compound (Te(NO3)4), (T-4)- | N4O12Te | CID 89083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. labpartnering.org [labpartnering.org]

- 11. Tellurium(IV) nitrate basic, 99% (pure) | chemcraft.su [chemcraft.su]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

In-depth Technical Guide to the Stability and Decomposition of Basic Tellurium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic tellurium nitrate (B79036), with the chemical formula Te₂O₄·HNO₃ (also represented as Te₂O₃(OH)NO₃), is an inorganic tellurium compound of interest in various fields of chemical research. A comprehensive understanding of its thermal stability and decomposition pathway is crucial for its handling, application, and for the synthesis of tellurium-based materials. This technical guide provides a detailed overview of the stability and thermal decomposition of basic tellurium nitrate, summarizing available quantitative data, outlining experimental protocols, and visualizing the key processes.

Data Presentation

Thermal Decomposition Data

| Compound | Formula | Decomposition Product | Analysis Method | Reference |

| Basic this compound | Te₂O₄·HNO₃ | Tellurium Dioxide (TeO₂) | DTA, IR, X-ray | [1] |

Further research is required to obtain precise decomposition temperatures and mass loss percentages from TGA.

Experimental Protocols

Synthesis of Basic this compound (Te₂O₄·HNO₃)

A detailed and reliable method for the synthesis of basic this compound involves the direct reaction of elemental tellurium with nitric acid.

Materials:

-

Elemental Tellurium (powdered)

-

Concentrated Nitric Acid (e.g., 40%)

-

Distilled Water

-

Porcelain crucible

-

Heating apparatus (e.g., electric oven)

-

Filtration apparatus

Procedure:

-

Dissolve powdered elemental tellurium in 40% nitric acid at a controlled temperature of 70°C. It is crucial to avoid higher temperatures to prevent the premature precipitation of tellurium dioxide.

-

Concentrate the resulting solution by gentle heating. This will lead to the precipitation of well-formed, large crystals of basic this compound (Te₂O₃(OH)NO₃).

-

Isolate the crystals by filtration.

-

For purification, the crystals can be recrystallized from a fresh solution of 40% nitric acid.

-

After recrystallization, the purified crystals are dried.

Thermal Analysis

The thermal behavior of basic this compound can be thoroughly investigated using a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) coupled with mass spectrometry or infrared spectroscopy.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA) or Simultaneous TGA/DTA instrument

-

Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis

Procedure:

-

A precisely weighed sample of basic this compound is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in the TGA/DTA instrument under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air).

-

A defined heating rate is applied (e.g., 10 °C/min).

-

The mass loss (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

The gases evolved during the decomposition are simultaneously analyzed by a coupled MS or FTIR to identify the gaseous products.

Mandatory Visualization

Synthesis and Decomposition Workflow

The following diagram illustrates the workflow for the synthesis of basic this compound and its subsequent thermal decomposition.

Caption: Workflow for the synthesis and thermal decomposition of basic this compound.

Decomposition Pathway

The decomposition of basic this compound is a process that involves the removal of the nitrate and hydroxyl groups to yield the stable oxide, TeO₂.

Caption: Proposed decomposition pathway of basic this compound.

Conclusion

Basic this compound, Te₂O₄·HNO₃, is a crystalline solid that can be synthesized from elemental tellurium and nitric acid. Its thermal decomposition yields tellurium dioxide as the primary solid product. While the general decomposition pathway is understood, further detailed quantitative thermal analysis, including high-resolution TGA coupled with evolved gas analysis, is necessary to elucidate the precise decomposition temperatures, intermediate species, and the full kinetic profile of the decomposition process. This information is critical for advancing the applications of this compound in materials science and other research areas.

References

Solubility of Tellurium Nitrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium nitrate (B79036), specifically tellurium(IV) nitrate (Te(NO₃)₄), is a highly water-soluble inorganic salt. While its aqueous chemistry is relatively understood, its behavior in organic solvents is not well-documented in publicly available literature. This technical guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for determining the solubility of tellurium nitrate in organic solvents. Due to the scarcity of published quantitative data, this document serves as a foundational resource for researchers, outlining the necessary steps to characterize the solubility and stability of this compound in non-aqueous media. This guide includes detailed experimental methodologies, illustrative data presentation formats, and a workflow diagram for solubility determination, which are critical for applications in synthesis, catalysis, and drug development where tellurium compounds are of increasing interest.

Introduction to this compound

This compound, with the chemical formula Te(NO₃)₄, is the tellurium salt of nitric acid. It is a white crystalline solid and a strong oxidizing agent.[1] As a metallic nitrate, it is known to be highly soluble in water.[2] In the context of drug development and materials science, tellurium compounds are being explored for their therapeutic and electronic properties.[3][4][5][6] Understanding the solubility of this compound in organic solvents is crucial for its use as a precursor in the synthesis of novel organotellurium compounds and nanoparticles in non-aqueous environments.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of an inorganic salt like this compound in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Polarity of this compound: this compound is an ionic compound and is therefore highly polar.

-

Solvent Polarity: Organic solvents can be broadly classified as polar or non-polar. Polar solvents have molecules with a significant dipole moment, while non-polar solvents do not.

-

Solvation: For dissolution to occur, the energy released from the interaction between tellurium and nitrate ions with the solvent molecules (solvation energy) must be sufficient to overcome the lattice energy of the solid this compound.

Based on these principles, it can be predicted that this compound will have limited solubility in non-polar organic solvents such as hexane (B92381) and toluene. Its solubility is expected to be more significant in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., methanol, ethanol), although the potential for reaction with protic solvents should be considered.

Illustrative Solubility Data

Due to the lack of publicly available experimental data, the following table presents a hypothetical summary of the solubility of this compound in various organic solvents at standard conditions (25 °C and 1 atm). This table is intended to serve as a template for presenting experimentally determined data.

| Organic Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Observations |

| Hexane | Non-polar | < 0.01 | Likely insoluble |

| Toluene | Non-polar | < 0.01 | Likely insoluble |

| Diethyl Ether | Weakly polar | < 0.1 | Likely sparingly soluble |

| Acetone | Polar aprotic | 0.5 - 2.0 | Potentially moderate solubility |

| Acetonitrile | Polar aprotic | 1.0 - 5.0 | Potentially moderate to good solubility |

| Methanol | Polar protic | > 5.0 (with potential reaction) | Likely soluble, potential for solvolysis |

| Ethanol | Polar protic | > 2.0 (with potential reaction) | Likely soluble, potential for solvolysis |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | > 10.0 | Likely highly soluble |

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Materials and Equipment

-

Tellurium(IV) nitrate (analytical grade)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., ICP-OES or AAS for tellurium analysis)

-

Drying oven

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Add approximately 10 mg of this compound to a vial.

-

Add 1 mL of the chosen organic solvent to the vial.

-

Seal the vial and shake vigorously for 1 minute at room temperature.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Sparingly soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Equilibrium Concentration Method)

This method determines the exact concentration of a saturated solution.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sample Extraction and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter removes any suspended solid particles.

-

Dilute the extracted sample to a suitable concentration with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis).

-

Determine the concentration of tellurium in the diluted sample using a calibrated analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the measured tellurium concentration and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Stability Considerations

This compound is a strong oxidizing agent and may react with certain organic solvents, especially those with easily oxidizable functional groups like alcohols. It is crucial to monitor for any changes in color, gas evolution, or precipitate formation during solubility experiments. Techniques like NMR or IR spectroscopy can be used to assess the stability of this compound in the solvent over time.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound in an organic solvent.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. Tellurium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 5. TELLURIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Crystal Structure Analysis of Basic Tellurium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of basic tellurium nitrate (B79036), reformulated as (Te₂O₄H)⁺(NO₃)⁻. It synthesizes crystallographic data from seminal studies, presenting a detailed examination of the compound's structural architecture. This document outlines the experimental protocols for the synthesis and crystal growth of basic tellurium nitrate and presents all quantitative data in structured tables for clarity and comparative analysis. Furthermore, a detailed workflow of the crystal structure determination process is provided. While the molecular complexity of this inorganic compound does not lend itself to traditional biological signaling pathway analysis, this guide offers a foundational structural understanding for materials scientists and chemists.

Introduction

Basic this compound is an inorganic crystalline solid formed from the reaction of tellurium or its oxide with nitric acid. Initial structural studies identified the compound as Te₂O₄·HNO₃. However, subsequent refinement has led to its reformulation as (Te₂O₄H)⁺(NO₃)⁻, highlighting a structure composed of a cationic two-dimensional tellurium-oxygen network and discrete nitrate anions[1]. Understanding the precise atomic arrangement within this crystal lattice is fundamental to elucidating its chemical and physical properties. This guide collates and presents the critical structural data and experimental methodologies from key crystallographic studies.

Crystal Structure and Crystallographic Data

The crystal structure of basic this compound was first determined by Swink and Carpenter in 1966 and later refined with higher precision by Anderson, Rapposch, Anderson, and Kostiner in 1980. The structure consists of puckered layers of tellurium and oxygen atoms, forming a cationic (Te₂O₄H)⁺ network, with nitrate (NO₃)⁻ anions situated between these layers.

The crystallographic data from the more recent and accurate 1980 refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (Te₂O₄H)⁺(NO₃)⁻

| Parameter | Value |

| Empirical Formula | H N O₇ Te₂ |

| Formula Weight | 422.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 14.607(1) Å |

| b | 8.801(1) Å |

| c | 4.4633(4) Å |

| Volume | 574.2 ų |

| Z | 4 |

| Calculated Density | 4.88 g/cm³ |

| Radiation | MoKα (λ = 0.71069 Å) |

| Final R | 0.036 |

| R(w) | 0.046 |

| Reflections | 899 |

Data sourced from Anderson et al. (1980).

Experimental Protocols

Synthesis and Crystallization of Basic this compound

The following protocol is based on the procedure described in Brauer's "Handbook of Preparative Inorganic Chemistry" for the synthesis of the well-crystallized basic salt Te₂O₃(OH)NO₃, which corresponds to Te₂O₄·HNO₃.

Materials:

-

Finely divided elemental tellurium (Te)

-

40% Nitric acid (HNO₃, specific gravity: 1.25 g/cm³)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution: Finely divided tellurium powder is dissolved in 40% nitric acid at a temperature of 70 °C. It is crucial to avoid higher temperatures to prevent the significant precipitation of tellurium dioxide (TeO₂).

-

Crystallization: The resulting solution is concentrated, leading to the precipitation of large, well-formed crystals of basic this compound.

-

Recrystallization: For purification, the salt is recrystallized from a fresh solution of 40% nitric acid.

-

Washing and Drying: The purified crystals are washed first with water and then with pure ethanol.

-

Drying: The final product is dried in a vacuum desiccator over concentrated sulfuric acid (H₂SO₄)[2].

X-ray Diffraction Data Collection and Structure Refinement

The refined crystal structure data presented in this guide were obtained using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable single crystal of basic this compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an automated four-circle diffractometer. Intensity data are collected using monochromatic MoKα radiation. A full sphere of reflection data is typically collected by a combination of ω and φ scans.

-

Data Reduction: The raw intensity data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All atoms are refined anisotropically. The final model is validated by the residual R-factor.

Structural Analysis and Visualization

Logical Relationship of the Compound's Formulation

The formulation of basic this compound has evolved with increased structural understanding. The diagram below illustrates this logical progression.

References

Theoretical Analysis of Tellurium Nitrate Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated bonding characteristics of tellurium nitrate (B79036), Te(NO₃)₄. In the absence of direct theoretical studies on this specific compound in the current body of scientific literature, this document constructs a robust theoretical framework based on established computational methodologies and data from analogous compounds. This guide outlines a detailed, hypothetical experimental protocol for the computational analysis of tellurium nitrate, presents expected quantitative data in structured tables, and visualizes the molecular structure and a proposed computational workflow. The content herein is designed to serve as a foundational resource for researchers initiating theoretical investigations into tellurium-containing compounds and their bonding properties.

Introduction

Tellurium, a metalloid in the chalcogen group, exhibits a diverse range of oxidation states and coordination geometries, leading to a rich and complex chemistry.[1] Its compounds are of increasing interest in materials science and potentially in medicinal chemistry. This compound, in particular, represents an intriguing subject for theoretical study due to the interplay between the central tellurium atom and the nitrate ligands. The nature of the Te-O bonds, the coordination of the nitrate groups, and the overall electronic structure are critical to understanding its stability, reactivity, and potential applications.

As of this writing, dedicated theoretical and computational studies on the bonding in this compound (Te(NO₃)₄) are not available in peer-reviewed literature. Therefore, this guide will leverage data from structurally analogous compounds, such as titanium(IV) nitrate (Ti(NO₃)₄), and established computational chemistry practices to build a predictive model for the theoretical analysis of this compound.[2][3]

Predicted Molecular Structure and Bonding

Based on the known crystal structure of titanium(IV) nitrate, it is plausible to hypothesize a similar molecular geometry for this compound.[3] In Ti(NO₃)₄, the titanium atom is coordinated to four bidentate nitrate ligands, resulting in a coordination number of eight. The overall arrangement of the nitrate groups around the central atom is described as a flattened tetrahedron with D₂d symmetry.[2][3] We will proceed with the assumption that Te(NO₃)₄ adopts a comparable structure.

The bonding is expected to be primarily covalent in character, with significant charge transfer from the tellurium atom to the highly electronegative nitrate groups. The Te-O bonds to the nitrate ligands are likely to be the primary determinants of the molecule's stability and reactivity.

Proposed Computational Methodology

To theoretically investigate the bonding in this compound, a multi-step computational protocol employing Density Functional Theory (DFT) is proposed. DFT has been successfully used to study the structural and electronic properties of various tellurium compounds and nitrate esters.[4][5]

3.1. Geometry Optimization and Vibrational Analysis The initial step involves the optimization of the molecular geometry of Te(NO₃)₄. This would be performed using a gradient-corrected DFT functional, such as B3LYP or PBE0, which have shown reliability for main group elements and transition metals. For the tellurium atom, a basis set that includes relativistic effects, such as a def2-TZVP basis set, would be appropriate. For the lighter atoms (N, O), a Pople-style basis set like 6-311+G(d,p) would suffice. Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3.2. Electronic Structure and Bonding Analysis Once a stable geometry is obtained, a more detailed analysis of the electronic structure and the nature of the chemical bonds can be undertaken. Key analyses would include:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization of atomic orbitals, and donor-acceptor interactions between the tellurium center and the nitrate ligands. This would quantify the covalency versus ionicity of the Te-O bonds.

-

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the electron density topology would be used to characterize the Te-O and N-O bonds, identifying bond critical points and evaluating the electron density and its Laplacian at these points to classify the interactions.

-

Energy Decomposition Analysis (EDA): To dissect the total interaction energy between the Te⁴⁺ cation and the four NO₃⁻ ligands into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms.

The following diagram outlines the proposed computational workflow:

Predicted Quantitative Data

The following tables summarize the expected quantitative data that would be obtained from the proposed computational studies, with reference values from the analogous compound Ti(NO₃)₄ where available.[3]

Table 1: Predicted Structural Parameters for Te(NO₃)₄

| Parameter | Predicted Value for Te(NO₃)₄ | Reference Value for Ti(NO₃)₄[3] |

| Te-O bond length (Å) | ~2.1 - 2.3 | 2.05 (avg. Ti-O) |

| N-O (coordinated) length (Å) | ~1.28 - 1.30 | 1.292 (avg.) |

| N-O (terminal) length (Å) | ~1.18 - 1.20 | 1.185 (avg.) |

| O-Te-O bond angle (°) | Varies (bidentate ligand) | Varies |

| O-N-O bond angle (°) | ~115 - 125 | Varies |

Table 2: Predicted Electronic Properties for Te(NO₃)₄

| Property | Predicted Value/Nature |

| NBO Charge on Te | +2.0 to +2.5 |

| NBO Charge on O (coordinated) | -0.6 to -0.8 |

| NBO Charge on N | +0.8 to +1.0 |

| NBO Charge on O (terminal) | -0.4 to -0.6 |

| HOMO-LUMO Gap (eV) | ~3.0 - 4.5 |

| Nature of HOMO | Primarily on nitrate ligands |

| Nature of LUMO | Primarily on Te center |

Visualization of Molecular Structure

The predicted molecular structure of this compound, assuming D₂d symmetry analogous to titanium(IV) nitrate, is depicted below.

Conclusion

While direct experimental and theoretical data on this compound remain to be elucidated, this guide provides a comprehensive, predictive framework for its study. By leveraging data from analogous compounds and state-of-the-art computational techniques, we have outlined a clear path for future research. The proposed methodologies and expected results offer a solid foundation for scientists to explore the nuanced bonding characteristics of this and other related tellurium compounds. Such studies are essential for a deeper understanding of the fundamental chemistry of tellurium and for unlocking its potential in various technological and medicinal applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. The crystal structures of anhydrous nitrates and their complexes. Part III. Titanium(IV) nitrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and History of Tellurium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tellurium, a rare metalloid, has garnered interest in various scientific fields, including materials science and potentially, pharmacology. Its nitrate (B79036), tellurium nitrate, presents as a reactive intermediate in the synthesis of other tellurium compounds. This technical guide delves into the historical context of its discovery, its physicochemical properties, and the experimental protocols for its synthesis. While the definitive first isolation of pure tellurium tetranitrate, Te(NO3)4, is not well-documented in readily available historical literature, its existence as a chemical entity is recognized. Early studies on tellurium's interaction with nitric acid invariably led to its formation, often as a precursor to more stable oxides or basic nitrates. This guide provides a comprehensive overview of the current knowledge regarding this compound, catering to the needs of researchers and professionals in drug development and related scientific disciplines.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the element tellurium itself.

The Discovery of Tellurium

Tellurium was first identified in 1782 by the Austrian mineralogist Franz-Joseph Müller von Reichenstein while studying a gold ore from Transylvania.[1][2] He noted a new metallic substance but was unable to fully characterize it. The element was later named in 1798 by the German chemist Martin Heinrich Klaproth, who confirmed its elemental nature and named it "tellurium" after the Latin word "tellus," meaning earth.[1][2]

Early Encounters with Tellurium-Nitric Acid Reactions

Following the discovery of tellurium, early chemists, including Jöns Jacob Berzelius, began to investigate its chemical properties. The reaction of tellurium with nitric acid was a fundamental step in this exploration. While these early investigations did not explicitly report the isolation of pure tellurium tetranitrate, the dissolution of elemental tellurium in nitric acid would have inevitably produced this compound in solution.[3][4] These early experiments were primarily focused on the preparation of tellurium oxides and other salts.

The Elusive Tetranitrate and the Characterized Basic Nitrate

The direct synthesis and characterization of pure, anhydrous tellurium tetranitrate, Te(NO3)4, has proven to be challenging, and a specific historical account of its first isolation is not prominent in the chemical literature. More commonly reported is the formation of a stable, crystalline basic this compound , with the formula Te2O4·HNO3 . This compound readily precipitates from concentrated nitric acid solutions of tellurium or tellurium dioxide.[5] The crystal structure of this basic nitrate was determined in 1966, revealing a complex layered structure of tellurium and oxygen atoms with intercalated nitric acid molecules.[5] This suggests that the simple tetranitrate is highly susceptible to hydrolysis, readily forming more stable oxo- and hydroxo-species.

Physicochemical Properties of Tellurium Tetranitrate

Despite the challenges in its isolation, several physicochemical properties of tellurium tetranitrate have been reported. It is described as a white, crystalline solid that is highly soluble in water.[6] It is also a strong oxidizing agent.[6]

Table 1: Quantitative Data for Tellurium Tetranitrate

| Property | Value | Source(s) |

| Chemical Formula | Te(NO3)4 | [1][7] |

| Molecular Weight | 375.62 g/mol | [1][7] |

| CAS Number | 21883-56-7 | [7] |

| Appearance | White crystalline solid/powder | [1][6] |

| Solubility in Water | Highly soluble | [6] |

| Oxidizing Properties | Strong oxidizing agent | [6] |

| Monoisotopic Mass | 377.857483 Da | [1] |

| Exact Mass | 377.857 g/mol | [1] |

Experimental Protocols

The synthesis of this compound is fundamentally achieved by the reaction of elemental tellurium with nitric acid. However, the reaction conditions significantly influence the final product.

General Synthesis of Tellurium Dioxide via Nitric Acid Oxidation

This protocol describes the formation of tellurium dioxide, a common product of the reaction between tellurium and nitric acid, where this compound is an intermediate.

Materials:

-

Elemental tellurium powder

-

Concentrated nitric acid (HNO3)

-

Distilled water

-

Heating apparatus (e.g., hot plate)

-

Beaker and other standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, cautiously add elemental tellurium powder to a beaker containing concentrated nitric acid.

-

The reaction is exothermic and will produce nitrogen oxides (NOx), which are toxic brown fumes.[8]

-

Gently heat the mixture to facilitate the dissolution of the tellurium. The solution will turn yellow due to the formation of NOx gases.[8]

-

Upon complete dissolution of the tellurium, continue heating to drive off the excess nitric acid and promote the precipitation of white tellurium dioxide (TeO2).

-

The resulting TeO2 can be washed with distilled water and dried.

Chemical Equation: 3Te + 4HNO₃ → 3TeO₂ + 4NO + 2H₂O[9]

Synthesis of Basic this compound (Te2O4·HNO3)

This protocol is adapted from the work that led to the characterization of basic this compound.[5][10]

Materials:

-

Elemental tellurium or tellurium dioxide (TeO2)

-

Concentrated nitric acid (HNO3)

-

Crystallization dish

Procedure:

-

Dissolve elemental tellurium or tellurium dioxide in hot, concentrated nitric acid.

-

Allow the resulting solution to cool and stand.

-

Crystals of basic this compound (Te2O4·HNO3) will precipitate from the solution.

-

The crystals can be isolated by filtration.

Diagrams

Logical Workflow for Tellurium Compound Synthesis from Nitric Acid Reaction

Caption: Synthesis pathways from tellurium and nitric acid.

Conceptual Signaling Pathway for Tellurium-Induced Cellular Stress

Note: Specific signaling pathways for this compound in a drug development context are not well-established. The following diagram illustrates a generalized and hypothetical pathway based on the known effects of other tellurium compounds like tellurite (B1196480) (TeO3^2-), which often involve oxidative stress.

Caption: Hypothetical cellular response to tellurium compounds.

Future Directions in Drug Development

While this compound itself is likely too reactive and unstable for direct therapeutic use, it serves as a critical precursor for synthesizing various organotellurium compounds and tellurium-based nanomaterials. Recent studies have highlighted the potential of tellurium nanoparticles in inducing selective anticancer effects through ROS-mediated apoptosis and modulation of calcium signaling pathways.[11] The biological activity of tellurium compounds, particularly their ability to induce oxidative stress, is an area of active research.[12] Future work could focus on leveraging this compound as a starting material to create novel, stable tellurium-containing molecules with tailored pharmacological profiles for investigation in oncology and other therapeutic areas. The rich redox chemistry of tellurium offers a promising, albeit underexplored, avenue for the development of new therapeutic agents.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. TELLURIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. azom.com [azom.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound (Te(NO3)4), (T-4)- | N4O12Te | CID 89083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. CN101648702B - Method for preparing tellurium dioxide by using crude tellurium as raw material - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Tellurium nanoparticles produced by laser ablation induce selective anticancer effects via ROS-mediated apoptosis and calcium signaling pathways: In vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation States of Tellurium in Nitrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium, a metalloid in the chalcogen group, exhibits a range of oxidation states, with +4 being the most common.[1] Its interactions with nitrate (B79036) ligands are of interest for the development of new materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the known oxidation states of tellurium in nitrate compounds, focusing on their synthesis, structure, and spectroscopic properties. While the existence of a simple anhydrous tellurium(IV) nitrate, Te(NO₃)₄, is noted in chemical databases, detailed experimental characterization remains elusive in the scientific literature, suggesting potential instability.[2][3] This guide will therefore focus on the well-characterized "basic tellurium nitrate." No significant evidence for the existence of stable tellurium(VI) nitrate compounds has been found in the reviewed literature.

Tellurium(IV) in Nitrate Compounds: The Predominant Oxidation State

The primary and most stable this compound compound characterized to date is a basic this compound. Initially formulated as Te₂O₄·HNO₃, its structure was later refined and is more accurately represented as (Te₂O₄H)⁺(NO₃)⁻ .[1][4] This compound unequivocally demonstrates tellurium in the +4 oxidation state .

Synthesis of Basic this compound, (Te₂O₄H)⁺(NO₃)⁻

The synthesis of basic this compound involves the reaction of elemental tellurium or tellurium dioxide with nitric acid.[5]

Experimental Protocol:

A common laboratory-scale synthesis involves the dissolution of elemental tellurium powder in concentrated nitric acid. The reaction proceeds with the evolution of nitrogen oxides, and upon concentration of the solution, crystals of (Te₂O₄H)⁺(NO₃)⁻ precipitate.

-

Reaction: Te(s) + 4HNO₃(aq) → TeO₂(s) + 4NO₂(g) + 2H₂O(l)[5] The resulting TeO₂ further reacts in the nitric acid medium to form the basic nitrate.

The logical workflow for the synthesis and characterization of basic this compound is outlined below:

Caption: Workflow for the synthesis and characterization of basic this compound.

Crystal Structure of (Te₂O₄H)⁺(NO₃)⁻

The crystal structure of basic this compound has been determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the orthorhombic space group Pnma.[1] The structure is characterized by puckered layers of tellurium and oxygen atoms. Within these layers, each tellurium atom is in a distorted trigonal bipyramidal coordination environment, a common feature for Te(IV) compounds due to the stereochemically active lone pair of electrons. The nitrate group is not directly coordinated to the tellurium atom but is situated between the layers and is hydrogen-bonded to one of the bridging oxygen atoms.[4]

The structural arrangement can be visualized as a polymeric network of tellurium and oxygen, with nitrate anions providing charge balance.

Caption: Simplified bonding in the (Te₂O₄H)⁺(NO₃)⁻ structure.

Table 1: Crystallographic Data for (Te₂O₄H)⁺(NO₃)⁻

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.55 |

| b (Å) | 8.77 |

| c (Å) | 4.45 |

| Z | 4 |

Data from Swink and Carpenter, 1966.[4]

Table 2: Selected Interatomic Distances in (Te₂O₄H)⁺(NO₃)⁻

| Bond | Bond Length (Å) |

| Te-O | 1.88 - 2.16 |

| O···O (H-bond) | 2.75 |

Data from Swink and Carpenter, 1966.[4]

Spectroscopic Characterization

Vibrational and photoelectron spectroscopy have been employed to further elucidate the structure and bonding in basic this compound.[6]

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra show characteristic bands for the Te-O covalent bridges and confirm the presence of an ionic nitrate group with weakly distorted symmetry.[6]

-

Photoelectron Spectroscopy (PES): PES studies provide information about the electronic structure and confirm the +4 oxidation state of tellurium.[6]

Anhydrous Tellurium(IV) Nitrate, Te(NO₃)₄

While chemical databases list tellurium(IV) nitrate with the formula Te(NO₃)₄, there is a notable absence of detailed experimental studies in the peer-reviewed literature describing its synthesis, isolation, and full characterization.[2][3] This suggests that the anhydrous form may be unstable under ambient conditions. Theoretical studies could provide insights into its potential stability and structure.

Tellurium(VI) in Nitrate Compounds

Extensive searches of the scientific literature did not yield any evidence for the synthesis and characterization of stable tellurium compounds where tellurium is in the +6 oxidation state and directly bonded to a nitrate ligand. Reactions involving tellurium(VI) precursors, such as telluric acid (Te(OH)₆), with nitric acid have not been reported to form stable tellurium(VI) nitrate compounds.[7] This suggests that the formation of such compounds is thermodynamically unfavorable.

Conclusion

The existing body of scientific literature robustly supports the existence of tellurium in a +4 oxidation state within a well-characterized basic this compound, (Te₂O₄H)⁺(NO₃)⁻. The synthesis, crystal structure, and spectroscopic properties of this compound are well-documented. In contrast, the anhydrous tellurium(IV) nitrate, Te(NO₃)₄, remains poorly characterized experimentally. Furthermore, there is no significant evidence to support the existence of stable tellurium(VI) nitrate compounds. For researchers and professionals in drug development exploring tellurium-based compounds, the focus should remain on the stable and accessible Te(IV) species derived from the reaction of tellurium with nitric acid. Further investigation into the synthesis and stabilization of other this compound species could be a potential area for future research.

References

- 1. Crystal structure refinement of basic this compound: a reformulation as (Te2O4H)+(NO3)- [inis.iaea.org]

- 2. CN101648702B - Method for preparing tellurium dioxide by using crude tellurium as raw material - Google Patents [patents.google.com]

- 3. Development of a Tellurium Speciation Study Using IC-ICP-MS on Soil Samples Taken from an Area Associated with the Storage, Processing, and Recovery of Electrowaste | MDPI [mdpi.com]

- 4. The crystal structure of basic this compound, Te2O4.HNO3 | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Non-chromatographic Speciation Analysis of Tellurium by HG-ICP-MS/MS at Sub ng L-1 Concentration in Natural Waters Using TiIII as a Pre-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telluric acid - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Tellurium Nitrates: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Tellurium Nitrates

Tellurium nitrate (B79036) compounds are inorganic species containing tellurium and nitrate groups. While tellurium tetranitrate (Te(NO3)4) is a known chemical entity, its reactive nature makes it challenging to isolate and characterize spectroscopically.[1][2][3] Basic tellurium nitrate, with the formula Te2O4.HNO3, has been synthesized and studied, providing the most relevant spectroscopic insights in this area.[4][5][6] This guide will primarily focus on the spectroscopic data available for Te2O4.HNO3.

Spectroscopic Characterization of Basic this compound (Te2O4.HNO3)

The most significant spectroscopic data available for a this compound compound is the infrared (IR) spectrum of basic this compound (Te2O4.HNO3).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of molecules, providing information about functional groups and chemical bonds. The IR spectrum of Te2O4.HNO3 has been reported and analyzed.

Experimental Protocol: Infrared Spectroscopy

A standard experimental protocol for obtaining the IR spectrum of a solid sample like Te2O4.HNO3 would involve the following steps:

-

Sample Preparation: The solid sample is finely ground and mixed with a dry IR-transparent matrix, typically potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1). A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and the instrument.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm-1), is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the compound.

Quantitative Data: IR Vibrational Frequencies

The following table summarizes the assigned vibrational frequencies from the infrared spectrum of Te2O4.HNO3.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | ν(O-H) stretching vibrations |

| 1630 | δ(H-O-H) bending vibrations (lattice water) |

| 1384 | ν₃(NO₃⁻) asymmetric stretching |

| 1050 | ν₁(NO₃⁻) symmetric stretching |

| 825 | ν₂(NO₃⁻) out-of-plane bending |

| 720 | ν₄(NO₃⁻) in-plane bending |

| 600 - 800 | Te-O stretching vibrations |

| Below 400 | Lattice modes |

Note: The exact peak positions may vary slightly depending on the specific experimental conditions and the physical state of the sample.

General Spectroscopic Techniques for Inorganic Tellurium Compounds

While specific data for Te(NO3)4 is unavailable, the following spectroscopic techniques are fundamental for the characterization of inorganic tellurium compounds and would be applicable if the compound were to be studied.

Tellurium-125 (B80016) Nuclear Magnetic Resonance (¹²⁵Te NMR) Spectroscopy

¹²⁵Te NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of tellurium nuclei.[7][8] Tellurium has two NMR-active isotopes, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the more commonly used due to its higher natural abundance and greater sensitivity.[8]

Key Features of ¹²⁵Te NMR:

-

Wide Chemical Shift Range: ¹²⁵Te NMR spectra exhibit a very wide chemical shift range, making it highly sensitive to the oxidation state and coordination environment of the tellurium atom.[9]

-

Structural Elucidation: The chemical shift and coupling constants can provide valuable information about the structure and bonding in tellurium-containing compounds.[10][11]

Experimental Protocol: ¹²⁵Te NMR Spectroscopy

A general protocol for acquiring a ¹²⁵Te NMR spectrum of a tellurium compound would be:

-

Sample Preparation: The tellurium compound is dissolved in a suitable deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹²⁵Te frequency is used.

-

Data Acquisition: A one-dimensional ¹²⁵Te NMR spectrum is acquired. The number of scans will depend on the concentration of the sample and the natural abundance of ¹²⁵Te.

-

Referencing: The chemical shifts are referenced to a standard, such as dimethyl telluride (Me₂Te).

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds involving heavy atoms.

Applicability to Tellurium Nitrates:

Raman spectroscopy would be instrumental in identifying the Te-O and N-O stretching and bending modes in this compound. The Raman spectra of various tellurium oxides and tellurite (B1196480) minerals have been extensively studied, providing a basis for the interpretation of the spectra of novel tellurium compounds.[12][13][14][15]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

-

Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed to identify the characteristic vibrational bands.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel inorganic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

While a complete spectroscopic profile of tellurium tetranitrate (Te(NO3)4) remains to be documented in scientific literature, the analysis of basic this compound (Te2O4.HNO3) provides valuable foundational data. The application of a suite of spectroscopic techniques, including IR, Raman, and ¹²⁵Te NMR, will be essential for the full characterization of any newly synthesized this compound compounds. This guide serves as a summary of the current state of knowledge and a methodological framework for future research in this area.

References

- 1. This compound (Te(NO3)4), (T-4)- | N4O12Te | CID 89083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. IR spectrum and thermal behaviour of Te2O4.HNO3 [inis.iaea.org]

- 5. The crystal structure of basic this compound, Te2O4.HNO3 | Semantic Scholar [semanticscholar.org]

- 6. Crystal structure refinement of basic this compound: a reformulation as (Te2O4H)+(NO3)- [inis.iaea.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. (Te) Tellurium NMR [chem.ch.huji.ac.il]

- 9. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solid-state tellurium-125 nuclear magnetic resonance studies of transition-metal ditellurides [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. santechchem.com [santechchem.com]

- 14. [Raman spectra study of tellurium dioxide (TeO2) crystal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Raman spectroscopic study of the tellurite minerals: rajite and denningite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Analysis of Tellurium Nitrate Decomposition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data on the thermal decomposition of anhydrous tellurium(IV) nitrate (B79036), Te(NO₃)₄, is scarce in publicly available scientific literature. This guide is therefore constructed based on general principles of thermal analysis, the known chemistry of inorganic nitrates, and related tellurium compounds. The decomposition pathway and quantitative data presented are predictive and require experimental verification.

Introduction

Tellurium nitrate is a highly water-soluble crystalline source of tellurium, valuable in applications compatible with nitrates and acidic pH.[1] Like other metallic nitrates, it is an oxidizing agent and finds use as a precursor for the production of high-purity compounds and nanoscale materials.[1] Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and application in various fields, including materials science and as a potential precursor in chemical synthesis. This guide provides a framework for the thermal analysis of this compound, outlining experimental protocols and a plausible decomposition pathway.

Proposed Thermal Decomposition Pathway

The thermal decomposition of metal nitrates is a complex process that is highly dependent on the metal cation's properties.[2] Generally, the decomposition of anhydrous metal nitrates proceeds with the evolution of nitrogen oxides (NO₂ and/or NO) and oxygen, yielding the corresponding metal oxide.[3][4] For tellurium(IV) nitrate, a multi-step decomposition is anticipated, likely involving the formation of intermediate oxynitrate species before the final formation of tellurium dioxide (TeO₂). One known related compound, basic this compound (Te₂O₄·HNO₃), decomposes to TeO₂ at temperatures above 400°C.[5]

The proposed decomposition pathway for anhydrous tellurium(IV) nitrate is as follows:

-

Initial Decomposition: Te(NO₃)₄ begins to decompose, losing nitrate groups and forming a tellurium oxynitrate intermediate.

-

Intermediate Decomposition: The tellurium oxynitrate species further decomposes, releasing more nitrogen oxides and oxygen.

-

Final Product Formation: The final solid product is tellurium(IV) oxide (TeO₂).

Caption: Proposed decomposition pathway of Tellurium(IV) Nitrate.

Quantitative Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC/DTA) | Proposed Reaction |

| 1 | 150 - 250 | ~30-40% | Endothermic/Exothermic | Te(NO₃)₄(s) → TeO(NO₃)₂(s) + 2NO₂(g) + ½O₂(g) |

| 2 | 250 - 450 | ~20-30% | Exothermic | TeO(NO₃)₂(s) → TeO₂(s) + 2NO₂(g) + ½O₂(g) |

| Total | 150 - 450 | ~50-70% | Te(NO₃)₄(s) → TeO₂(s) + 4NO₂(g) + O₂(g) |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA) is recommended.

4.1. Instrumentation

-

Simultaneous Thermal Analyzer (STA): An instrument capable of performing TGA and DSC/DTA measurements concurrently on the same sample is ideal. This ensures that the observed mass changes are directly correlated with the thermal events.

-

Evolved Gas Analysis (EGA): Coupling the thermal analyzer to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended to identify the gaseous decomposition products.

4.2. Experimental Workflow

The following diagram outlines a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

4.3. Detailed Methodology

-

Sample Preparation:

-

Due to the hygroscopic nature of many nitrates, handle the this compound sample in a controlled, low-humidity environment (e.g., a glovebox).

-

Accurately weigh 1-10 mg of the sample into a clean, tared ceramic (alumina) or platinum crucible.

-

-

Thermal Analysis Procedure:

-

Place the crucible in the simultaneous thermal analyzer.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C. A heating rate of 10°C/min is a common starting point. Slower or faster heating rates can be used to investigate the kinetics of the decomposition.

-

Continuously record the sample mass (TGA), the differential heat flow (DSC), and the evolved gas composition (MS or FTIR) as a function of temperature.

-

-

Data Interpretation:

-

TGA Curve: The TGA thermogram will show the percentage of mass loss versus temperature. Each distinct step in the curve corresponds to a decomposition stage.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass change and can be used to more accurately determine the temperatures of maximum decomposition rate for each stage.

-

DSC/DTA Curve: The DSC or DTA curve will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to phase transitions (e.g., melting) and decomposition events.

-

EGA Data: The mass spectra or infrared spectra of the evolved gases will confirm the identity of the gaseous products (e.g., NO₂, O₂, H₂O if hydrated).

-

Conclusion

While specific experimental data for the thermal decomposition of anhydrous tellurium(IV) nitrate remains elusive in the current literature, a systematic approach using modern thermal analysis techniques can elucidate its thermal stability and decomposition pathway. Based on the principles of inorganic chemistry, a multi-step decomposition to tellurium(IV) oxide with the evolution of nitrogen oxides and oxygen is the most probable route. The experimental protocols and predictive models presented in this guide offer a comprehensive framework for researchers to undertake a thorough investigation of this compound's thermal properties. The results of such studies would be a valuable contribution to the field of materials chemistry.

References

- 1. Mechanism of the thermal decomposition of tetra-aryltellurium species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Tellurium dioxide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Tellurium Nitrate as a Precursor for Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of tellurium nitrate (B79036) as a precursor for thin film deposition is not widely documented in current scientific literature. The following application notes and protocols are proposed based on the known properties of tellurium nitrate and the general principles of using metal nitrate precursors in solution-based deposition techniques. These protocols should be considered as starting points for research and development, and optimization will be required.

Introduction

Tellurium-containing thin films are of significant interest for a variety of applications, including electronics, optoelectronics, and thermoelectric devices. The choice of precursor is a critical factor in determining the quality and properties of the deposited film. This compound, Te(NO₃)₄, is a water-soluble, crystalline solid that can serve as a source of tellurium for the deposition of tellurium oxide (TeO₂) or other tellurium-containing thin films.[1][2] Its high solubility in water and its nature as a strong oxidizing agent make it a candidate for various solution-based deposition techniques.[1][2] Metal nitrates are recognized as effective precursors for producing ultra-high purity compounds and nanoscale materials.[2]

This document provides an overview of the potential applications of this compound as a precursor and proposes experimental protocols for thin film deposition via spin coating and spray pyrolysis.

Potential Applications

This compound is a potential precursor for the deposition of the following thin film materials:

-

Tellurium Dioxide (TeO₂): As a nitrate, this compound is expected to decompose upon heating to form tellurium oxide. TeO₂ thin films have applications in optical coatings, gas sensors, and as a component in specialty glasses.

-

Metal Tellurides: In combination with other metal salt precursors, this compound could be used to synthesize ternary or quaternary telluride thin films, which are important for phase-change memory and thermoelectric applications.

Proposed Deposition Techniques

Solution-based deposition methods are most suitable for nitrate precursors due to their solubility.

Spin Coating

Spin coating is a procedure used to deposit uniform thin films onto flat substrates. The process involves dispensing a small amount of the precursor solution onto the center of a substrate and then spinning the substrate at high speed.

Spray Pyrolysis

Spray pyrolysis is a process in which a thin film is deposited by spraying a precursor solution onto a heated surface, where the constituents react to form a chemical compound.

Experimental Protocols (Proposed)

Protocol 1: Deposition of Tellurium Dioxide (TeO₂) Thin Films via Spin Coating

This protocol describes a hypothetical procedure for depositing TeO₂ thin films using a this compound precursor.

Materials and Equipment:

-

This compound (Te(NO₃)₄)

-

Deionized water or a suitable organic solvent (e.g., 2-methoxyethanol)

-

Substrates (e.g., silicon wafers, glass slides)

-

Spin coater

-

Hot plate or furnace for annealing

-

Standard laboratory glassware and safety equipment

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of this compound in the chosen solvent to achieve the desired concentration (e.g., 0.1 M to 0.5 M).

-

Stir the solution at room temperature until the precursor is fully dissolved.

-

The solution may be aged for a specific period (e.g., 24 hours) to ensure homogeneity.

-

-

Substrate Cleaning:

-

Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Dry the substrates with a stream of nitrogen gas.

-

-

Spin Coating Process:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the precursor solution onto the center of the substrate.

-

Spin the substrate at a specific speed and for a set duration (e.g., 3000 rpm for 30 seconds).

-

The film thickness can be controlled by adjusting the solution concentration and spin speed.

-

-

Drying and Annealing:

-

Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

-

Transfer the substrate to a furnace for annealing at a higher temperature (e.g., 300-500 °C) to decompose the nitrate precursor and form a crystalline TeO₂ film. The annealing atmosphere (e.g., air, oxygen, or inert gas) will influence the film properties.

-

Workflow for Spin Coating of TeO₂ from this compound:

Caption: Spin coating workflow for TeO₂ thin films.

Protocol 2: Deposition of Tellurium Dioxide (TeO₂) Thin Films via Spray Pyrolysis

This protocol outlines a hypothetical procedure for depositing TeO₂ thin films using spray pyrolysis of a this compound solution.

Materials and Equipment:

-

This compound (Te(NO₃)₄)

-

Deionized water

-

Substrates (e.g., glass slides)

-

Spray pyrolysis setup (including atomizer, solution delivery system, and substrate heater)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of this compound with a specific concentration (e.g., 0.05 M to 0.2 M).

-

-

Substrate Preparation:

-

Clean the substrates as described in the spin coating protocol.

-

Preheat the substrates to the desired deposition temperature on the heater stage of the spray pyrolysis system.

-

-

Spray Pyrolysis Deposition:

-

Set the deposition parameters, including substrate temperature, solution spray rate, and carrier gas flow rate.

-

Spray the precursor solution onto the heated substrates. The droplets undergo aerosolization, solvent evaporation, and decomposition on the hot substrate to form the TeO₂ film.

-

-

Post-Deposition Treatment:

-

Allow the deposited films to cool down to room temperature.

-

The films may be annealed further in a furnace to improve crystallinity and other properties.

-

Workflow for Spray Pyrolysis of TeO₂ from this compound:

Caption: Spray pyrolysis workflow for TeO₂ thin films.

Data Presentation: Proposed Experimental Parameters

The following tables summarize proposed starting parameters for the deposition of TeO₂ thin films using this compound. These parameters are based on typical values used for other metal nitrate precursors and will require optimization.

Table 1: Proposed Spin Coating Parameters for TeO₂ Thin Films

| Parameter | Proposed Range | Influence on Film Properties |

| Precursor Concentration | 0.1 - 0.5 M | Affects film thickness and morphology. |

| Solvent | Deionized Water, 2-Methoxyethanol | Influences solution viscosity and film uniformity. |

| Spin Speed | 1000 - 5000 rpm | Higher speeds generally result in thinner films. |

| Spin Duration | 20 - 60 seconds | Affects film thickness and solvent evaporation. |

| Drying Temperature | 100 - 150 °C | Removes residual solvent before high-temperature annealing. |

| Annealing Temperature | 300 - 500 °C | Determines crystallinity, phase, and density of the film. |

| Annealing Atmosphere | Air, O₂, N₂ | Affects stoichiometry and defect concentration. |

Table 2: Proposed Spray Pyrolysis Parameters for TeO₂ Thin Films

| Parameter | Proposed Range | Influence on Film Properties |

| Precursor Concentration | 0.05 - 0.2 M | Affects film thickness and surface roughness. |